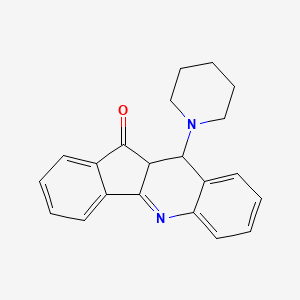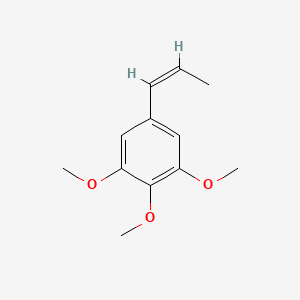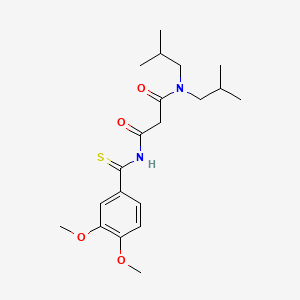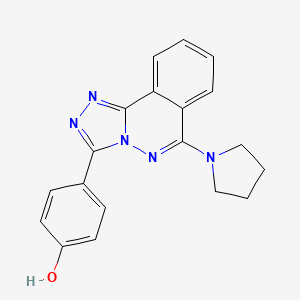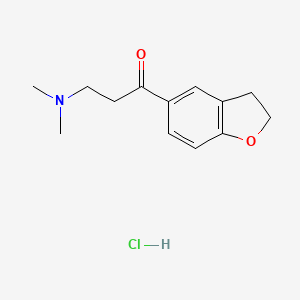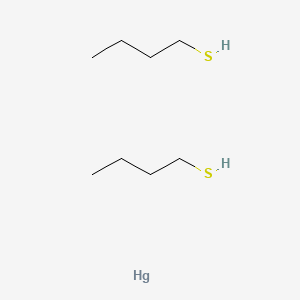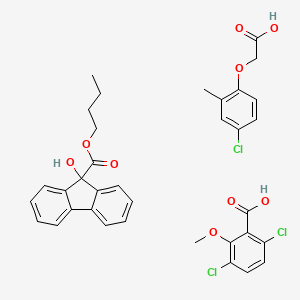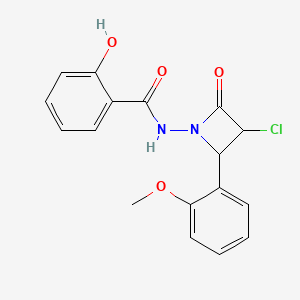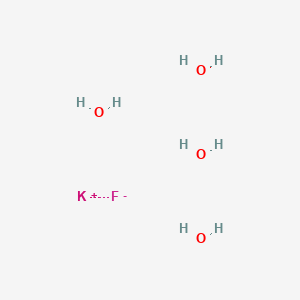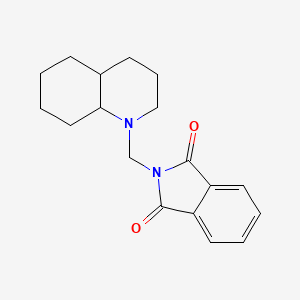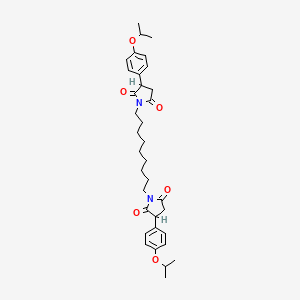
1,1'-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is a complex organic compound with a unique structure It consists of a nonane backbone with two pyrrolidinedione groups attached to it Each pyrrolidinedione group is further substituted with a 4-(1-methylethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) typically involves multiple steps. One common approach is to start with the preparation of the pyrrolidinedione intermediates, followed by their coupling with the nonane backbone.
-
Preparation of Pyrrolidinedione Intermediates
Step 1: Synthesis of 4-(1-methylethoxy)benzaldehyde from 4-hydroxybenzaldehyde and isopropyl bromide.
Step 2: Condensation of 4-(1-methylethoxy)benzaldehyde with succinic anhydride to form 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione.
-
Coupling with Nonane Backbone
Step 3: Coupling of two molecules of 3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione with 1,9-dibromononane under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the pyrrolidinedione groups or the phenyl substituents.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,1’-(1,9-Nonanediyl)bis(3-(4-methoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with methoxy groups instead of 1-methylethoxy groups.
1,1’-(1,9-Nonanediyl)bis(3-(4-ethoxyphenyl)-2,5-pyrrolidinedione): Similar structure but with ethoxy groups instead of 1-methylethoxy groups.
Uniqueness
1,1’-(1,9-Nonanediyl)bis(3-(4-(1-methylethoxy)phenyl)-2,5-pyrrolidinedione) is unique due to the presence of 1-methylethoxy groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may provide specific advantages in certain applications.
Properties
CAS No. |
115906-31-5 |
|---|---|
Molecular Formula |
C35H46N2O6 |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
1-[9-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]nonyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C35H46N2O6/c1-24(2)42-28-16-12-26(13-17-28)30-22-32(38)36(34(30)40)20-10-8-6-5-7-9-11-21-37-33(39)23-31(35(37)41)27-14-18-29(19-15-27)43-25(3)4/h12-19,24-25,30-31H,5-11,20-23H2,1-4H3 |
InChI Key |
GISGEGULOGRPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CCCCCCCCCN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



